2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one
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Overview
Description
2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethyl-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Solvent recovery and waste management are critical aspects of the industrial process to ensure environmental compliance .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-6,7-dimethyl-4H-chromen-4-one
- 2-(4-Fluorophenyl)-6,7-dimethyl-4H-chromen-4-one
- 2-(4-Methylphenyl)-6,7-dimethyl-4H-chromen-4-one
Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
89112-91-4 |
---|---|
Molecular Formula |
C17H13ClO2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-7-14-15(19)9-16(20-17(14)8-11(10)2)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |
InChI Key |
ONBWYMPKZNJEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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